(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one
Description
(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one is a chiral oxazolidinone derivative characterized by its stereospecific substituents. The compound features a benzoyl group at position 3, a phenyl group at position 2, and a 2-(methylsulfanyl)ethyl side chain at position 4. The (2R,4R) configuration ensures distinct spatial arrangements, influencing its physicochemical properties and biological interactions. Oxazolidinones are widely studied for their roles as chiral auxiliaries in asymmetric synthesis and as bioactive scaffolds in medicinal chemistry .
Properties
CAS No. |
649723-61-5 |
|---|---|
Molecular Formula |
C19H19NO3S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2R,4R)-3-benzoyl-4-(2-methylsulfanylethyl)-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C19H19NO3S/c1-24-13-12-16-19(22)23-18(15-10-6-3-7-11-15)20(16)17(21)14-8-4-2-5-9-14/h2-11,16,18H,12-13H2,1H3/t16-,18-/m1/s1 |
InChI Key |
VKXIYTUSLWFMCW-SJLPKXTDSA-N |
Isomeric SMILES |
CSCC[C@@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CSCCC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as triethylamine.
Addition of the Methylthioethyl Side Chain: This step involves the alkylation of the oxazolidinone ring with a suitable methylthioethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The methylthioethyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The phenyl and benzoyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (2R,4R)-3-Benzoyl-4-(2-(methylthio)ethyl)-2-phenyloxazolidin-5-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from related oxazolidinones in substituent type, position, and stereochemistry. Key structural comparisons include:
- Substituent Position and Orientation : The target compound’s 2-(methylsulfanyl)ethyl group at position 4 introduces sulfur-mediated interactions (e.g., hydrogen bonding, hydrophobic effects) absent in analogs like MEN-NIC or MENNEY, which feature oxygen-based substituents .
- Stereochemical Impact : The (2R,4R) configuration contrasts with diastereomers such as MENNEY (2R,4S), leading to divergent ring conformations and biological activities. For example, substituents on the same side of the ring (as in MEN-NIC) may favor specific enzyme binding compared to opposite orientations .
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